Structural Differentiation from the N-Phenylacetamide Analog (CAS 851132-81-5): Impact of the 4-Ethyl Substituent on Lipophilicity and Target Binding Potential
The closest commercially available analog, 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 851132-81-5), replaces the 4-ethylphenyl acetamide terminus with an unsubstituted phenylacetamide group. The 4-ethyl substituent on the target compound increases the predicted octanol–water partition coefficient (XLogP3) by 1.2 log units relative to the unsubstituted phenyl analog (target XLogP3 = 4.3; analog XLogP3 = 3.1), translating to a ~16-fold increase in theoretical lipophilicity [1][2]. In related imidazole thioacetanilide SAR studies, increased lipophilicity conferred by para-alkyl substitution on the anilide ring has been correlated with enhanced cell membrane permeability and improved anti-HIV-1 activity in MT-4 cell-based assays [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 (predicted, PubChem/XLogP3 algorithm) |
| Comparator Or Baseline | 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 851132-81-5): XLogP3 = 3.1 (predicted) |
| Quantified Difference | ΔXLogP3 = +1.2; ~16-fold increase in theoretical partition coefficient |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logP data available for either compound in published literature |
Why This Matters
Procurement of the 4-ethylphenyl-substituted compound over the unsubstituted phenyl analog is scientifically justified when experimental protocols require higher intrinsic lipophilicity for membrane permeation or target engagement, although direct comparative biological data remain absent.
- [1] PubChem. Predicted XLogP3 for 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide (CID computed). View Source
- [2] PubChem. Predicted XLogP3 for 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CID computed). View Source
- [3] Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. 2009. SAR analysis: para-substitution on anilide ring modulates activity. View Source
